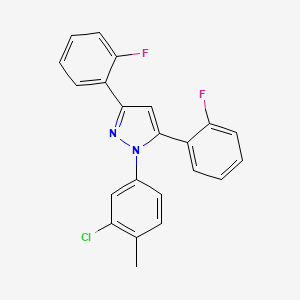![molecular formula C18H20N6O2S2 B10921842 11,13-dimethyl-4-(1-methylsulfonylpiperidin-3-yl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10921842.png)
11,13-dimethyl-4-(1-methylsulfonylpiperidin-3-yl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11,13-dimethyl-4-(1-methylsulfonylpiperidin-3-yl)-16-thia-3,5,6,8,14-pentazatetracyclo[77002,6010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene is a complex organic compound with a unique structure that includes multiple rings and heteroatoms
Preparation Methods
The synthesis of 11,13-dimethyl-4-(1-methylsulfonylpiperidin-3-yl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene involves multiple steps, including the formation of the tetracyclic core and the introduction of various functional groups. The synthetic routes typically involve the use of advanced organic synthesis techniques, such as cyclization reactions, sulfonylation, and piperidine ring formation. Industrial production methods may involve optimizing these synthetic routes to improve yield and reduce costs.
Chemical Reactions Analysis
11,13-dimethyl-4-(1-methylsulfonylpiperidin-3-yl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
11,13-dimethyl-4-(1-methylsulfonylpiperidin-3-yl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biological molecules.
Medicine: The compound could be investigated for its potential therapeutic properties.
Industry: It may have applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 11,13-dimethyl-4-(1-methylsulfonylpiperidin-3-yl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific context of its use.
Comparison with Similar Compounds
11,13-dimethyl-4-(1-methylsulfonylpiperidin-3-yl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene can be compared with other similar compounds, such as:
- 2-[[12,12-dimethyl-7-(3-methylphenyl)-8-oxo-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-3-yl]sulfanyl]-N-phenylacetamide
- 7-(4-methoxyphenyl)-12,12-dimethyl-13-oxa-16-thia-2,3,4,5,7-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one
- 12,12-dimethyl-3-(3-methylbutylsulfanyl)-7-(4-methylphenyl)-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one
These compounds share structural similarities but may differ in their functional groups and specific applications, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C18H20N6O2S2 |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
11,13-dimethyl-4-(1-methylsulfonylpiperidin-3-yl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene |
InChI |
InChI=1S/C18H20N6O2S2/c1-10-7-11(2)20-18-13(10)14-15(27-18)17-21-16(22-24(17)9-19-14)12-5-4-6-23(8-12)28(3,25)26/h7,9,12H,4-6,8H2,1-3H3 |
InChI Key |
COFQZGRWCFRYTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C3=C(S2)C4=NC(=NN4C=N3)C5CCCN(C5)S(=O)(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-cyclopropyl-3-methyl-N-{1-[4-(1H-pyrrol-1-yl)phenyl]ethyl}[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10921761.png)
![1-[4-({4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}sulfonyl)phenyl]pyrrolidin-2-one](/img/structure/B10921766.png)
![N~3~-[1-(1-Adamantyl)propyl]-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-B]quinazoline-3-carboxamide](/img/structure/B10921776.png)
![3-ethyl-6-methyl-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B10921777.png)
![1-(4-methoxyphenyl)-N-[1-(3-methoxyphenyl)ethyl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10921784.png)
![2-[3,5-bis(1,5-dimethylpyrazol-4-yl)-4-methylpyrazol-1-yl]-4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B10921799.png)
![2-[3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazol-1-yl]-4-cyclopropyl-6-(difluoromethyl)pyrimidine](/img/structure/B10921805.png)
![N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10921812.png)

![N-[4-bromo-1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10921824.png)
![3-[4-(difluoromethyl)-2-ethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(4-fluorobenzyl)propanamide](/img/structure/B10921832.png)
![[3,6-dimethyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl](2-phenylpiperidin-1-yl)methanone](/img/structure/B10921837.png)
![5-Fluoro-N-(1-propyl-1H-benzo[d]imidazol-2-yl)thiophene-2-carboxamide](/img/structure/B10921848.png)
![N-(4-methoxy-2-methylphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10921853.png)
